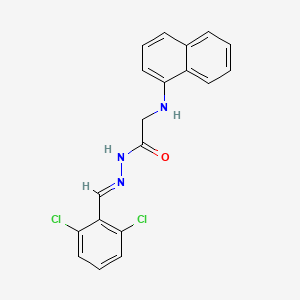

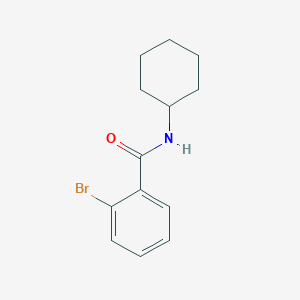

![molecular formula C18H12F3N5O3 B5518228 N-[4-(吡啶-3-氧基)-1-(2,2,2-三氟乙基)-1H-吲唑-3-基]-1,3-恶唑-4-甲酰胺](/img/structure/B5518228.png)

N-[4-(吡啶-3-氧基)-1-(2,2,2-三氟乙基)-1H-吲唑-3-基]-1,3-恶唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex indazole derivatives, closely related to the target compound, typically involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, a compound with a structure bearing resemblance to the target molecule, was achieved from 5-bromoindazole-3-carboxylic acid methylester. The process includes N1-arylation with 4-chloro-2-cyanopyridine and subsequent conversion to diethylamide by reacting with thionyl chloride and diethylamine (Anuradha et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a related compound was determined in the triclinic system, showcasing the precision with which molecular geometry can be defined. This compound also exhibited significant intramolecular and intermolecular hydrogen bonding, indicative of potential reactivity and interaction patterns that might be present in the target molecule (Anuradha et al., 2014).

Chemical Reactions and Properties

Indazole derivatives engage in various chemical reactions, contributing to their versatility in synthetic chemistry. For instance, the phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation has been employed to construct the 1,2,4-triazolo[1,5-a]pyridine skeleton, a process indicative of the synthetic routes that might be applicable to the target molecule for introducing specific functional groups or for ring closure reactions (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of compounds similar to the target molecule, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and for their application in further chemical reactions. The detailed crystallographic analysis provides insights into the molecular packing, hydrogen bonding interactions, and overall stability of the compound's structure.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the potential for forming derivatives, are essential for comprehensively understanding the target compound. The ability of indazole derivatives to undergo various substitutions and functional group modifications highlights the chemical versatility and potential utility of the target compound in further synthetic endeavors.

For more in-depth exploration and specific examples of related chemical reactions and properties, the synthesis and characterization of compounds bearing structural similarities to N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide offer valuable insights into the potential characteristics and applications of the target molecule.

References

- (Anuradha et al., 2014)

- (Zheng et al., 2014)

科学研究应用

合成和生物学评估

N-[4-(吡啶-3-氧基)-1-(2,2,2-三氟乙基)-1H-吲唑-3-基]-1,3-恶唑-4-甲酰胺及其相关化合物因其独特的结构性质而被广泛探索其在治疗应用中的潜力。一项值得注意的研究涉及合成新型吡唑并嘧啶衍生物,这些衍生物表现出显着的抗癌和抗 5-脂氧合酶活性,展示了该化合物在药物化学中作为先驱或结构灵感以开发有效的生物制剂的作用 (Rahmouni 等人,2016)。

抗癌和抗菌活性

N-[4-(吡啶-3-氧基)-1-(2,2,2-三氟乙基)-1H-吲唑-3-基]-1,3-恶唑-4-甲酰胺的结构支架为合成具有多种生物活性的化合物提供了基础。例如,源自该结构类的烯胺酮已被开发为既具有抗肿瘤活性又具有抗菌活性,展示了该化学框架在靶向不同生物途径和生物体方面的多功能性 (利雅得,2011)。

无金属合成技术

该化合物的结构也有助于开发创新的合成方法。例如,[1,2,4]三唑并[1,5‐a]吡啶的无金属合成方法突出了该化合物在简化复杂杂环结构合成中的效用,而复杂杂环结构在药物发现和材料科学中具有价值 (亨茨曼和巴尔塞尔斯,2005)。

结构表征和反应性

此外,对具有手性吡啶基恶唑啉的 (III) 络合物的研究,包括结构表征和反应性研究,展示了该化合物在与金属形成络合物中的作用。这些络合物在催化、材料科学和生物系统探针中具有潜在应用 (Cinellu 等人,2009)。

未来方向

属性

IUPAC Name |

N-[4-pyridin-3-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N5O3/c19-18(20,21)9-26-13-4-1-5-14(29-11-3-2-6-22-7-11)15(13)16(25-26)24-17(27)12-8-28-10-23-12/h1-8,10H,9H2,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCMNXATTXNOMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=CN=CC=C3)C(=NN2CC(F)(F)F)NC(=O)C4=COC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

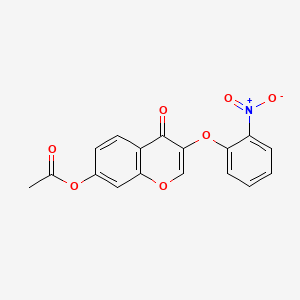

![1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5518146.png)

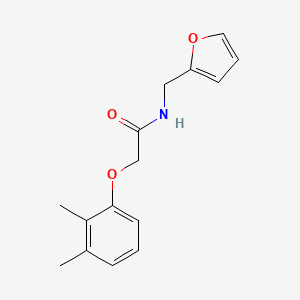

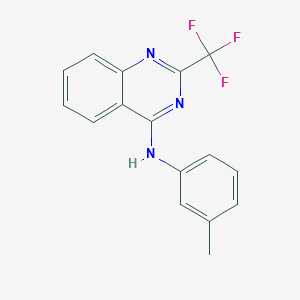

![(3S*,4R*)-1-[(2,8-dimethylquinolin-4-yl)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5518158.png)

![1-(ethylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5518161.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-phenylbenzenesulfonamide](/img/structure/B5518162.png)

![N'-[2-[(4-chlorobenzyl)oxy]-4-(diethylamino)benzylidene]-4-nitrobenzohydrazide](/img/structure/B5518165.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5518203.png)

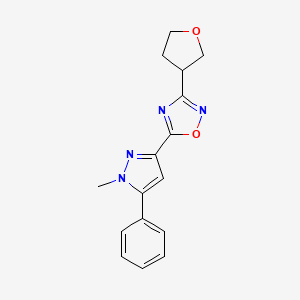

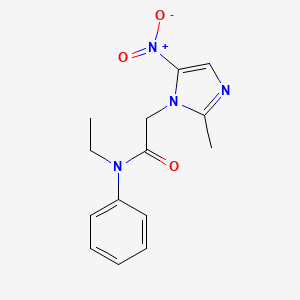

![5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5518224.png)